6-O-Methyl-2',4''-bis-O-(trimethylsilyl)-9-[O-(1-ethoxy-1-methylethyl)oxime]-Erythromycin is a key intermediate in the synthesis of Clarithromycin, a semi-synthetic macrolide antibiotic. [, , , , , , , , , , , , ] This compound is a derivative of Erythromycin A, modified with specific protecting groups to achieve regioselective methylation at the 6-OH position. [, , ]
The Intermediate of Clarithromycin is a crucial compound in the synthesis of Clarithromycin, a second-generation macrolide antibiotic. This intermediate, specifically Erythromycin A 9-oxime, plays a significant role in enhancing the antibacterial properties and pharmacokinetic profile of Clarithromycin compared to its predecessor, Erythromycin. The development of this intermediate has been instrumental in addressing the limitations of traditional macrolides, particularly their instability in acidic environments, which affects bioavailability.
The Intermediate of Clarithromycin is classified as a synthetic organic compound derived from Erythromycin. It is primarily obtained through chemical modifications involving hydroxylamine, which converts Erythromycin into its oxime derivative. This compound is recognized for its importance in the pharmaceutical industry, particularly in the production of Clarithromycin, which is marketed under the brand name Biaxin®.
The synthesis of the Intermediate of Clarithromycin involves several key steps:
The molecular formula for the Intermediate of Clarithromycin (Erythromycin A 9-oxime) is C_49H_96N_2O_{14}Si_2. Its structure consists of a macrolide ring system with a hydroxylamine moiety at the C-9 position, which significantly influences its reactivity and interaction with bacterial ribosomes.
The primary chemical reaction involved in synthesizing the Intermediate of Clarithromycin is the nucleophilic attack of hydroxylamine on the carbonyl group of Erythromycin A, leading to the formation of Erythromycin A 9-oxime. This reaction can be represented as follows:
The reaction conditions, such as temperature and pH, are critical for optimizing yield and minimizing side reactions that lead to impurities .
Clarithromycin exerts its antibacterial effects primarily through inhibition of bacterial protein synthesis. The Intermediate of Clarithromycin plays a pivotal role in this mechanism by facilitating the formation of Clarithromycin, which binds to the 50S subunit of bacterial ribosomes. This binding obstructs peptide bond formation during translation, effectively halting bacterial growth.
The Intermediate of Clarithromycin serves multiple purposes within scientific research and pharmaceutical applications:
The structural evolution from erythromycin to clarithromycin hinges on site-specific modifications engineered through synthetic intermediates. Key intermediates include:
Table 1: Key Clarithromycin Intermediates and Their Functional Roles
Intermediate Name | Structural Modification | Functional Impact |
---|---|---|
6-O-Methylerythronolide B | C-6 hydroxyl methylation | Prevents acid degradation; increases oral bioavailability by 300% |
14-Hydroxy clarithromycin | C-14 hydroxylation | Enhances ribosomal binding affinity; contributes to extended antibacterial activity |
3-Descladinosyl derivatives | Cladinose sugar deletion | Bypasses erm-mediated resistance mechanisms |
11,12-Cyclic carbamate | Carbamate ring incorporation | Improves tissue penetration and intracellular accumulation against MAC infections |
Intermediates enable precise tailoring of molecular properties. For example, 11,12-cyclic carbamate intermediates exhibit 5-fold higher lung tissue concentrations than clarithromycin itself, making them crucial for combating Mycobacterium avium complex (MAC) pulmonary infections [2]. Their amphiphilic nature allows penetration through bacterial membranes while resisting efflux pumps—a dual functionality engineered through iterative intermediate optimization [6].
The chronology of intermediate development parallels advances in synthetic chemistry and microbiological understanding:
Table 2: Milestones in Clarithromycin Intermediate Development
Time Period | Key Intermediate Advances | Technology Enablers | Clinical Impact |
---|---|---|---|
1980–1989 | 6-O-methylerythronolide B synthesis | Phase-transfer catalysis | First acid-stable oral macrolide |
1990–1999 | 3-Descladinosyl derivatives | HPLC-guided purification | Overcoming MLSᴮ resistance in streptococci |
2000–2009 | 11,12-Carbamate intermediates | Solid-phase peptide synthesis (SPPS) | Enhanced tissue penetration for MAC infections |
2010–Present | Ribosome-tailored fluorinated analogues | Cryo-EM ribosome mapping | Activity against A2143G-mutated H. pylori |
Patent analysis reveals exponential growth in intermediate claims, with >200 patents filed between 2010–2025 covering crystalline polymorph intermediates that enhance synthetic yield and purity. X-ray diffraction studies confirmed that polymorph Form III (discovered in 2018) improves methylation efficiency by 30% through optimized lattice energy [1].
Intermediates directly influence therapeutic efficacy through three primary mechanisms:
Table 3: Intermediates Targeting Specific Resistance Mechanisms
Resistance Mechanism | Intermediate Type | Modification Site | Efficacy Gain |
---|---|---|---|
23S rRNA mutation (A2143G) | 11,12-Cyclic carbamate | C11-C12 | MIC reduction from >256 mg/L to 0.25 mg/L |
erm(41) methylation | 3-Ketolide | Cladinose C3 | Prevents induction; maintains bactericidal activity |
AcrAB-TolC efflux | 3-O-Arylalkyl derivatives | Cladinose C3 | 64-fold MIC reduction against Enterobacteriaceae |
Mph kinase inactivation | 4″-epi-Amino | Cladinose C4 | Restores susceptibility in 89% of isolates |
Heteroresistance—where subpopulations exhibit varying susceptibility—is addressed through intermediate-driven combination scaffolds. For example, intermediates containing C-4″ formyl groups enable conjugation with β-lactamase inhibitors, creating hybrid molecules active against heteroresistant H. pylori. These hybrids achieve 98% eradication in heteroresistant infections with bacterial densities <10⁴ CFU/g, compared to 33% for standard triple therapy [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: